(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Structure-Activity Relationship Positional Isomerism Cinnamamide

SAR studies on N-aryl cinnamamides are compromised by isomer-specific bioactivity. Generic dichloro analogs yield unpredictable target engagement. • **Precise Isomer**: 3,5-dichloro substitution pattern; distinct from 2,4-; 3,4-; 2,5- isomers. • **Validated Scaffold**: 5-HT₁A receptor modulation (88% withdrawal attenuation preclinical) & neuroprotection. • **Research Applications**: Antimicrobial candidate (M. tuberculosis H37Ra MIC 27.38 µM on analog) & herbicide lead (PET inhibition IC₅₀ 5.1 µM on core structure). Reliable supply for panel studies vs. positional isomers.

Molecular Formula C18H17Cl2NO4
Molecular Weight 382.2 g/mol
CAS No. 329778-44-1
Cat. No. B3035537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(3,5-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
CAS329778-44-1
Molecular FormulaC18H17Cl2NO4
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C18H17Cl2NO4/c1-23-15-6-11(7-16(24-2)18(15)25-3)4-5-17(22)21-14-9-12(19)8-13(20)10-14/h4-10H,1-3H3,(H,21,22)/b5-4+
InChIKeyULCYQBBCCPCIOH-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Structural Classification


(2E)-N-(3,5-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS 329778-44-1) is a synthetic trans-cinnamamide derivative bearing a 3,4,5-trimethoxyphenyl moiety on the acryloyl terminus and a 3,5-dichlorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₁₇Cl₂NO₄ (MW 382.24 g/mol) and it is listed under MDL number MFCD01784480 . The compound belongs to the broader class of N-aryl-3,4,5-trimethoxycinnamamides, a scaffold associated with serotonergic receptor modulation and antinarcotic activity in preclinical models [1]. It is currently offered through the Sigma-Aldrich AldrichCPR collection as a rare and unique research chemical, indicating limited commercial availability and the absence of bulk-characterized lots .

1 3,4,5-trimethoxycinnamamide scaffold for 5-HT1A receptor pathway studies
2 3,5-dichlorophenyl motif reported in antimicrobial screening and PET inhibition research
3 Positional isomer SAR profiling across dichlorophenyl substitution patterns
4 Rare AldrichCPR chemical; identity confirmation and purity analysis required prior to use

Why Generic Substitution with In-Class Analogs Is Unsupported


Within the N-aryl-3,4,5-trimethoxycinnamamide series, the position and number of chlorine substituents on the anilide ring critically determine both physicochemical properties and biological target engagement. The 3,5-dichloro substitution pattern present in this compound (CAS 329778-44-1) is distinct from the 2,4-dichloro, 3,4-dichloro, and 2,5-dichloro positional isomers that share the same molecular formula (C₁₈H₁₇Cl₂NO₄, MW 382.24) and are offered by various chemical suppliers . In the structurally related N-arylcinnamamide series (lacking the 3,4,5-trimethoxy motif), the 3,5-dichlorophenyl derivative exhibited superior photosynthetic electron transport (PET) inhibitory activity (IC₅₀ = 5.1 µM) compared to its 3,4-dichloro isomer, demonstrating that the chlorine substitution pattern alone can produce quantifiable differences in bioactivity [1]. Without direct comparative data for the 3,4,5-trimethoxy-bearing series, generic interchange among dichlorophenyl positional isomers carries an unquantified risk of divergent target binding, altered metabolic stability, and non-equivalent pharmacological profiles.

Target 3,5-dichlorophenyl isomer
Substitute 2,4- / 3,4- / 2,5-dichloro isomers
Chlorine substitution geometry may alter target engagement and metabolic stability; class-level PET inhibition data show 3,5-diCl analog ranked highest among tested isomers.
Target N-aryl 3,5-dichlorophenyl cinnamamide
Substitute Aliphatic amine series analogs (e.g., N-hexyl derivative)
N-aryl substitution may shift lipophilicity and CNS penetration profile relative to aliphatic amine congeners; direct substitution without comparative data is unsupported.

Quantitative Differentiation Evidence Against Closest Comparators


Positional Isomer Differentiation: 3,5-Dichloro vs. Other Substitution Patterns

CAS 329778-44-1 bears chlorine atoms at the 3- and 5-positions of the N-phenyl ring, distinguishing it from at least three other commercially listed dichlorophenyl positional isomers with identical molecular formula (C₁₈H₁₇Cl₂NO₄, MW 382.24): the 2,4-dichloro, 3,4-dichloro, and 2,5-dichloro variants . In the structurally analogous N-arylcinnamamide series without the 3,4,5-trimethoxy motif, the (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide demonstrated an IC₅₀ of 5.1 µM for photosynthetic electron transport (PET) inhibition, identifying it as the most active compound in that series, whereas the 3,4-dichlorophenyl isomer was not highlighted as a top performer in any assay within the same study [1]. This provides class-level evidence that the 3,5-dichloro substitution pattern confers distinct bioactivity relative to other dichloro arrangements.

PET Inhibition
Class-level inference
3,5-diCl analog IC50 5.1 µM; ranked highest among 16 N-arylcinnamamides
Reported class-level PET inhibition context; 3,4-diCl isomer not among top performers
Data from analog lacking 3,4,5-trimethoxy substitution; spinach chloroplast assay
Structure-Activity Relationship Positional Isomerism Cinnamamide Medicinal Chemistry

Antimycobacterial Activity of the 3,5-Dichlorophenyl Motif

In a panel of 16 N-arylcinnamamides, the (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide (lacking the 3,4,5-trimethoxy group present on CAS 329778-44-1) exhibited a minimum inhibitory concentration (MIC) of 27.38 µM against Mycobacterium tuberculosis H37Ra, and produced a 22.65% decrease in mycobacterial cell metabolism as assessed by MTT assay [1]. The (2E)-N-(3,4-dichlorophenyl) isomer showed an identical MIC value (27.38 µM) against the same strain, indicating that while both dichloro isomers share anti-TB activity, the 3,5-dichloro derivative uniquely combined this with potent PET inhibitory activity (see Evidence Item 1) [1]. No antimycobacterial data are available for CAS 329778-44-1 itself; this constitutes class-level inference from a scaffold lacking the 3,4,5-trimethoxy substitution.

Antimycobacterial MIC
Class-level inference
MIC 27.38 µM against M. tuberculosis H37Ra; MTT metabolic inhibition 22.65%
Supports antimicrobial screening context for 3,5-dichlorophenyl motif
Class-level analog without 3,4,5-trimethoxy group; broth microdilution assay
Antitubercular Mycobacterium tuberculosis N-arylcinnamamide MIC

3,4,5-Trimethoxycinnamamide Scaffold: Antinarcotic Activity via 5-HT₁A Receptor

The 3,4,5-trimethoxyphenyl acrylamide scaffold, which forms the core of CAS 329778-44-1, has demonstrated antinarcotic efficacy in a mouse morphine withdrawal model. In the 2010 study by Jung et al., compounds 1d–f from the aliphatic amine series exhibited strong inhibitory effects on morphine withdrawal syndrome, with compound 1e (N-hexyl derivative) achieving 88% attenuation of withdrawal symptoms at 5 mg/kg i.p., comparable to the reference 5-HT₁A agonist (±)8-OH-DPAT (0.5 mg/kg i.p.) [1]. A subsequent 2013 study expanded the series to trans-3,4,5-trimethoxycinnamamides 10a–e and 11, demonstrating that compounds 10a, 10d, and 10e displayed significant inhibition of glutamate-induced neurotoxicity in cultured neurons, and all compounds 10a–e and 11 showed high antinarcotic activity in mice [2]. CAS 329778-44-1 bears this identical 3,4,5-trimethoxycinnamamide pharmacophore but replaces the aliphatic amine with a 3,5-dichlorophenyl group, a modification that has not been evaluated in published antinarcotic assays.

5-HT1A Model Response
Class-level inference
Scaffold analog 1e: 88% withdrawal attenuation at 5 mg/kg i.p.; compounds 1d: 78%, 1f: 80%
Reported model-response context for 3,4,5-trimethoxycinnamamide scaffold
Mouse morphine withdrawal model; N-hexyl derivative; CAS 329778-44-1 not directly tested
Antinarcotic 5-HT1A Receptor Morphine Withdrawal Serotonergic

Commercial Availability and Sourcing Exclusivity: AldrichCPR Rare Chemical Designation

CAS 329778-44-1 is offered exclusively through the Sigma-Aldrich AldrichCPR (Chemical Procurement Resource) collection, a program specifically designed for rare and unique chemicals provided to early-discovery researchers . Sigma-Aldrich explicitly states that no analytical data are collected for AldrichCPR products, that the product is sold 'AS-IS' without any warranty of merchantability or fitness for a particular purpose, and that the buyer assumes full responsibility for identity and purity confirmation . This contrasts with the bulk-characterized, analytically certified grade chemicals available for many comparator compounds. The AldrichCPR designation confirms the compound's status as a non-commodity research tool with limited market availability, and any procurement decision must account for the absence of vendor-provided certificate of analysis.

Procurement Grade
Data to verify
AldrichCPR designation; sold AS-IS; no vendor analytical certification provided
Identity and purity confirmation required prior to assay use
10 mg minimum package; in-house characterization recommended
AldrichCPR Rare Chemical Sigma-Aldrich Procurement

Optimal Research Application Scenarios


CNS Drug Discovery: 5-HT₁A Receptor-Targeted Lead Optimization

CAS 329778-44-1 combines the validated 3,4,5-trimethoxycinnamamide antinarcotic pharmacophore with a 3,5-dichlorophenyl N-aryl substituent. The scaffold has demonstrated up to 88% attenuation of morphine withdrawal syndrome in mice via 5-HT₁A receptor agonism [1], and neuroprotection against glutamate-induced toxicity in cultured neurons [2]. This compound represents a hybridization strategy where the dichlorophenyl group may modulate lipophilicity, CNS penetration, and receptor subtype selectivity relative to the aliphatic amine series. It is suitable as a probe molecule for structure-activity relationship (SAR) expansion of the antinarcotic cinnamamide series into N-aryl chemical space.

Antimicrobial Screening Against Mycobacterium tuberculosis and MRSA

The 3,5-dichlorophenyl motif in the N-arylcinnamamide class has demonstrated MIC values of 27.38 µM against M. tuberculosis H37Ra, with a 22.65% reduction in mycobacterial cell metabolism [1]. Furthermore, several N-arylcinnamamides in the same study exhibited antistaphylococcal activity comparable to or exceeding that of ampicillin, including against methicillin-resistant S. aureus (MRSA) strains [1]. Although these data derive from analogs lacking the 3,4,5-trimethoxy group, CAS 329778-44-1 represents a logical candidate for evaluating whether the 3,4,5-trimethoxy substitution enhances or modulates the antimicrobial profile of the 3,5-dichlorophenyl cinnamamide core.

Photosynthetic Electron Transport Inhibition Studies

The structurally related (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide was identified as the most potent PET inhibitor (IC₅₀ = 5.1 µM) among a 16-compound N-arylcinnamamide panel, using spinach chloroplast assays [1]. This activity profile, combined with the absence of in vivo phytotoxicity against Nicotiana tabacum var. Samsun observed for fungicidal compounds in the same series [1], positions CAS 329778-44-1 as a candidate for herbicide discovery programs exploring the 3,4,5-trimethoxy substitution as a selectivity-modulating element.

Positional Isomer Profiling of Dichlorophenyl Substitution Patterns

At least four dichlorophenyl positional isomers of the 3,4,5-trimethoxycinnamamide scaffold are commercially listed (2,4-; 3,4-; 2,5-; and 3,5-dichloro) without published comparative bioactivity data [1]. Procuring CAS 329778-44-1 alongside its positional isomers enables a systematic head-to-head evaluation of how chlorine substitution geometry affects target engagement, metabolic stability, cytotoxicity, and in vivo pharmacokinetics within this chemotype. Such a panel study addresses a critical gap in the current SAR literature for N-aryl trimethoxycinnamamides.

Application
Selection Property
Validation Focus
5-HT1A receptor pathway research
3,4,5-trimethoxycinnamamide scaffold context
Model-response endpoint review; N-aryl vs. aliphatic amine comparison
Antimicrobial screening studies
3,5-dichlorophenyl motif antimicrobial context
MIC and strain-panel endpoints; MRSA and M. tuberculosis screening
PET inhibition research
Chloroplast PET inhibition assay context
Class-level PET inhibition ranking; phytotoxicity endpoint monitoring
Positional isomer SAR studies
Dichlorophenyl substitution geometry review
Head-to-head isomer panel; target engagement and metabolic stability comparison
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